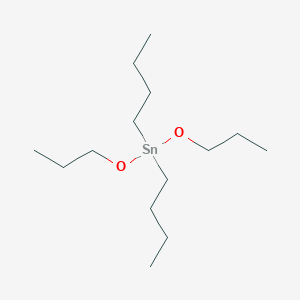
Dibutyl(dipropoxy)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl(dipropoxy)stannane is an organotin compound that features a tin atom bonded to two butyl groups and two propoxy groups. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibutyl(dipropoxy)stannane can be synthesized through the reaction of dibutyltin dichloride with propyl alcohol in the presence of a base. The reaction typically involves heating the mixture under reflux conditions to facilitate the substitution of chlorine atoms with propoxy groups. The general reaction scheme is as follows:
(C4H9)2SnCl2+2C3H7OH→(C4H9)2Sn(OC3H7)2+2HCl
Industrial Production Methods
On an industrial scale, organotin compounds like this compound are often produced by alkylation of tin tetrachloride (SnCl4) with organo-magnesium or -aluminum compounds. The reaction is typically carried out using Grignard reagents or alkylaluminum compounds, which are more cost-effective and scalable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl(dipropoxy)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The propoxy groups can be substituted with other alkoxy or aryloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reactions with alcohols or phenols in the presence of a base can lead to substitution of the propoxy groups.
Major Products Formed
Oxidation: Tin oxides (e.g., SnO2)
Reduction: Dibutyltin hydride
Substitution: Various alkoxy or aryloxy stannanes
Wissenschaftliche Forschungsanwendungen
Dibutyl(dipropoxy)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized as a catalyst in polymerization reactions and as a stabilizer in the production of polyvinyl chloride (PVC)
Wirkmechanismus
The mechanism by which dibutyl(dipropoxy)stannane exerts its effects involves coordination of the tin atom with various molecular targets. The tin atom can form bonds with oxygen, nitrogen, and sulfur-containing compounds, facilitating catalytic and biological activities. The compound’s ability to interact with cellular components makes it a potential candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibutyltin dichloride
- Dibutyltin oxide
- Dibutyltin dilaurate
Uniqueness
Dibutyl(dipropoxy)stannane is unique due to its specific combination of butyl and propoxy groups, which confer distinct chemical properties and reactivity. Compared to other dibutyltin compounds, this compound offers a different balance of hydrophobicity and steric effects, making it suitable for specialized applications in synthesis and catalysis .
Eigenschaften
CAS-Nummer |
3349-35-7 |
|---|---|
Molekularformel |
C14H32O2Sn |
Molekulargewicht |
351.11 g/mol |
IUPAC-Name |
dibutyl(dipropoxy)stannane |
InChI |
InChI=1S/2C4H9.2C3H7O.Sn/c2*1-3-4-2;2*1-2-3-4;/h2*1,3-4H2,2H3;2*2-3H2,1H3;/q;;2*-1;+2 |
InChI-Schlüssel |
UHPZGYUGTLLMFS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(OCCC)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















